molecular formula C10H7BrF3NO B2851908 N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1698344-81-8

N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2851908
CAS No.: 1698344-81-8
M. Wt: 294.071
InChI Key: KTMOHVCQFVUEHG-UHFFFAOYSA-N
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Description

N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound characterized by the presence of bromine, trifluoromethyl, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 2-bromo-5-(trifluoromethyl)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

  • Dissolve 2-bromo-5-(trifluoromethyl)aniline in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add acryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amide group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids or other oxidized forms of the amide group.

    Reduction Reactions: Products include the corresponding propanamide derivatives.

Scientific Research Applications

N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated and fluorinated compounds.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and methodologies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 3-Bromo-5-(trifluoromethyl)phenol

Uniqueness

N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the presence of both the trifluoromethyl and amide functional groups, which confer distinct electronic and steric properties. These features make it a valuable compound for the development of new pharmaceuticals and materials with enhanced performance characteristics.

Properties

IUPAC Name

N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO/c1-2-9(16)15-8-5-6(10(12,13)14)3-4-7(8)11/h2-5H,1H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMOHVCQFVUEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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